molecular formula C13H30N2 B3363572 Methanediamine, N,N,N',N'-tetrapropyl- CAS No. 10333-53-6

Methanediamine, N,N,N',N'-tetrapropyl-

Cat. No.: B3363572
CAS No.: 10333-53-6
M. Wt: 214.39 g/mol
InChI Key: NGCFMKFMMGSXJO-UHFFFAOYSA-N
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Description

Methanediamine, N,N,N',N'-tetrapropyl- is a useful research compound. Its molecular formula is C13H30N2 and its molecular weight is 214.39 g/mol. The purity is usually 95%.
The exact mass of the compound Methanediamine, N,N,N',N'-tetrapropyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methanediamine, N,N,N',N'-tetrapropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanediamine, N,N,N',N'-tetrapropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,N',N'-tetrapropylmethanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H30N2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

NGCFMKFMMGSXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CCCN(CCC)CN(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065038
Record name Methanediamine, N,N,N',N'-tetrapropyl-
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Molecular Weight

214.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10333-53-6
Record name N,N,N′,N′-Tetrapropylmethanediamine
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Record name Methanediamine, N,N,N',N'-tetrapropyl-
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Record name Methanediamine, N,N,N',N'-tetrapropyl-
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Record name Methanediamine, N,N,N',N'-tetrapropyl-
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Record name N,N,N',N'-tetrapropylmethylenediamine
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Record name METHANEDIAMINE, N,N,N',N'-TETRAPROPYL-
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Contextualization Within the Class of Geminal Diamines

Geminal diamines, also known as aminals or 1,1-diamines, are organic compounds featuring two amino groups attached to the same carbon atom. wikipedia.org This structural motif is often associated with instability, and many simpler geminal diamines with N-H bonds are transient intermediates in chemical reactions rather than isolable substances. wikipedia.org They are frequently invoked as intermediates in processes such as transimination and the reduction of amidines. wikipedia.org

The instability of many geminal diamines stems from their tendency to eliminate an amine to form a more stable iminium ion, particularly in aqueous conditions. wikipedia.orgpsu.edu However, stability increases significantly when the nitrogen atoms are fully substituted with alkyl groups, which prevents the direct elimination pathway available to primary or secondary amines. Methanediamine (B1196670), N,N,N',N'-tetrapropyl- is an example of such a stable, fully N-substituted geminal diamine. Its stability, relative to its less substituted counterparts, makes it a suitable subject for detailed study.

Table 1: Physicochemical Properties of Methanediamine, N,N,N',N'-tetrapropyl-

PropertyValue
Molecular Formula C13H30N2
Molecular Weight 214.395 g/mol
Boiling Point 77-78 °C (at 2 Torr) chemicalbook.com
Density 0.832 g/cm³ (Predicted) lookchem.com
pKa 7.85 ± 0.50 (Predicted) lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
Hydrogen Bond Donor Count 0 lookchem.com

This table is interactive. Users can sort columns by clicking on the headers.

Historical Perspective of Methanediamine Derivative Research

Research into methanediamine (B1196670) derivatives is intrinsically linked to the broader study of formaldehyde-amine condensation reactions. The parent compound, methanediamine, is primarily of theoretical interest and is not typically isolated. wikipedia.org Historically, the focus has been on the products of reactions between formaldehyde (B43269) and various primary and secondary amines, which lead to the formation of these geminal diamine structures.

Early research recognized these compounds, often referred to as aminals, as key intermediates. A significant area of study has been their mechanism of decomposition. Research published in the Journal of the American Chemical Society detailed how geminal diamines, generated in situ from the reduction of amidines, decompose preferentially by expelling the less basic of the two amine groups. psu.eduacs.org This fundamental principle governs their reactivity and has been a cornerstone in understanding their chemical behavior. While stable, isolable examples like bis(dimethylamino)methane have been known for some time, systematic investigation into a wider range of tetra-alkyl substituted derivatives like the tetrapropyl variant is a more recent aspect of synthetic chemistry. wikipedia.org

Significance of Alkyl Substitution Patterns in N,n,n ,n Tetrapropylmethanediamine Analogues for Chemical Reactivity Studies

Established Synthetic Routes to Tetraalkylmethanediamines

The traditional methods for the synthesis of tetraalkylmethanediamines, including Methanediamine, N,N,N',N'-tetrapropyl-, primarily rely on the reactivity of secondary amines with formaldehyde (B43269). These routes include aminomethylation, reductive amination, and condensation reactions.

Aminomethylation Reactions

Aminomethylation involves the introduction of an aminomethyl group (-CH2NR2) onto a substrate. In the context of synthesizing Methanediamine, N,N,N',N'-tetrapropyl-, dipropylamine (B117675) itself acts as the substrate, reacting with an aminomethylating agent. The Mannich reaction is a classic example of aminomethylation where a substrate with an active hydrogen is reacted with formaldehyde and a primary or secondary amine. chemicalbook.com For the synthesis of the target compound, dipropylamine reacts with formaldehyde, where one molecule of dipropylamine is aminomethylated by the in-situ formed N-(hydroxymethyl)dipropylamine or the corresponding iminium ion.

This reaction is often carried out by heating a mixture of the secondary amine and formaldehyde, sometimes with a dehydrating agent to drive the equilibrium towards the product. chemicalbook.com

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds. It typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.net In the synthesis of Methanediamine, N,N,N',N'-tetrapropyl-, dipropylamine would react with formaldehyde to form the N,N-dipropylmethaniminium ion, which would then be reduced. However, in this specific case, the intermediate iminium ion is highly reactive and readily attacked by a second molecule of dipropylamine, leading directly to the final product without the need for an external reducing agent. The Eschweiler-Clarke reaction is a related process for the methylation of primary and secondary amines using excess formic acid and formaldehyde, where formic acid acts as the reducing agent. chemicalbook.com

The formation of the aminal can be seen as a variation of the first step of a reductive amination, where the nucleophilic addition of the second amine is much faster than the reduction.

Condensation Approaches

The synthesis of Methanediamine, N,N,N',N'-tetrapropyl- is fundamentally a condensation reaction between two equivalents of dipropylamine and one equivalent of formaldehyde, resulting in the formation of the product and one equivalent of water. wikipedia.org The reaction can be performed by heating dipropylamine with paraformaldehyde, a solid source of formaldehyde. chemicalbook.com The removal of water, for instance by azeotropic distillation, can be employed to increase the yield.

A specific example for the synthesis of Methanediamine, N,N,N',N'-tetrapropyl- involves heating di-n-propylamine with paraformaldehyde at 120°C for 2 hours, which has been reported to yield the product in 93.93%. chemicalbook.com

ReactantsReagents/ConditionsProductYield (%)Reference
Di-n-propylamine, Paraformaldehyde120°C, 2 hMethanediamine, N,N,N',N'-tetrapropyl-93.93 chemicalbook.com

Novel Catalytic Strategies for Methanediamine, N,N,N',N'-tetrapropyl- Synthesis

Recent advancements in catalysis offer promising alternatives to the traditional synthetic methods, potentially providing higher efficiency, milder reaction conditions, and improved sustainability. These include transition metal-mediated syntheses and organocatalytic pathways.

Transition Metal-Mediated Syntheses

Transition metal catalysts have been extensively used in the formation of C-N bonds. nih.govcapes.gov.brrsc.org For the synthesis of tertiary amines from secondary amines and formaldehyde, palladium or platinum catalysts have been employed under hydrogen pressure. acs.org Although this method is described for N-methylation, the underlying principle of catalytic activation could be adapted for the formation of aminals. The reaction involves the catalytic hydrogenation of the iminium intermediate.

Furthermore, hydroaminomethylation, a reaction that combines hydroformylation of an alkene with subsequent reductive amination, represents an atom-economical route to amines, often catalyzed by rhodium or ruthenium complexes. google.com While not a direct synthesis of the target compound from dipropylamine and formaldehyde, these catalytic systems highlight the potential of transition metals in related transformations.

Organocatalytic Pathways

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. acs.orguni-regensburg.deyoutube.com In the context of aminal formation, secondary amines themselves can act as organocatalysts through the formation of enamine or iminium ion intermediates. acs.orguni-regensburg.de The reaction of a secondary amine with an aldehyde to form an enamine is a key step in many organocatalytic cycles. youtube.com

The formation of Methanediamine, N,N,N',N'-tetrapropyl- from dipropylamine and formaldehyde can be considered an uncatalyzed reaction, but the principles of organocatalysis suggest that the reaction could be accelerated. For instance, the formation of the intermediate N,N-dipropylmethaniminium ion is a key step, and its reactivity is central to the formation of the final product. While specific organocatalysts for the synthesis of this particular aminal are not widely reported, the reaction mechanism aligns with fundamental organocatalytic principles where the amine itself participates in the catalytic cycle.

Green Chemistry Approaches in Methanediamine, N,N,N',N'-tetrapropyl- Synthesis

The synthesis of N,N,N',N'-tetraalkylmethanediamines, such as Methanediamine, N,N,N',N'-tetrapropyl-, traditionally involves the condensation of a secondary amine with a source of a methylene bridge, typically formaldehyde. While effective, classic methods often rely on volatile organic solvents and may require harsh conditions. Modern synthetic chemistry seeks to develop more environmentally benign processes by focusing on principles like atom economy, the use of renewable resources, and the reduction of hazardous waste.

Green chemistry approaches applicable to the synthesis of Methanediamine, N,N,N',N'-tetrapropyl- center on the use of efficient catalysts, alternative reaction media, and energy-efficient activation methods. For instance, the development of solid acid catalysts offers a significant improvement over homogeneous catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and minimizing waste. While direct research on Methanediamine, N,N,N',N'-tetrapropyl- using these specific methods is not widely published, analogous syntheses of related bis(indolyl)methanes have successfully employed reusable solid acid supports like PMA-Cellulose under solvent-free conditions, achieving excellent yields in short reaction times. rsc.org Such methodologies could theoretically be adapted for the condensation of dipropylamine with formaldehyde.

Another green approach is the use of aqueous media for synthesis, which circumvents the need for hazardous organic solvents. rsc.org The development of water-tolerant catalytic systems is crucial for this strategy. Furthermore, photochemical methods, while not always "green" depending on the solvent and light source, represent an alternative activation technique. For example, the synthesis of the smaller analog, N,N,N',N'-tetramethylmethanediamine, has been achieved through the ultraviolet irradiation of dimethylamine (B145610) in a carbon tetrachloride solution. rsc.org However, the use of carbon tetrachloride is now heavily restricted due to its environmental impact, highlighting the need for greener solvent choices in such photochemical reactions.

The following table summarizes green chemistry principles and their potential application to the synthesis of N,N,N',N'-tetraalkylmethanediamines based on findings for analogous compounds.

Green Chemistry PrinciplePotential Application to Methanediamine SynthesisAnalogous System ExampleReference
Use of Reusable Catalysts Employing a solid acid catalyst for the condensation of dipropylamine and formaldehyde.Synthesis of bis(indolyl)methanes using PMA-Cellulose as a reusable solid acid catalyst under solvent-free conditions. rsc.org
Solvent-Free Reactions Grinding reactants together with a solid catalyst to eliminate the need for a solvent.Synthesis of bis(indolyl)methanes by grinding indole (B1671886) with aldehydes and a solid acid catalyst. researchgate.net
Aqueous Media Performing the condensation reaction in water using a water-tolerant catalyst.Facile synthesis of sulfonamides in aqueous media, omitting organic bases. rsc.org
Alternative Energy Sources Utilizing UV irradiation to drive the reaction, potentially with a greener solvent.Photochemical synthesis of N,N,N',N'-tetramethylmethanediamine from dimethylamine. rsc.org

Stereoselective Synthesis of Chiral Methanediamine, N,N,N',N'-tetrapropyl- Analogs

The synthesis of chiral analogs of Methanediamine, N,N,N',N'-tetrapropyl- involves the creation of stereogenic centers, typically on the carbon atom of the methylene bridge or on the propyl chains. Asymmetric catalysis is the most sophisticated approach to achieve this, offering high enantioselectivity and turnover numbers. While specific literature on the stereoselective synthesis of chiral Methanediamine, N,N,N',N'-tetrapropyl- is scarce, general strategies for the asymmetric synthesis of related aminals and diamines can be considered.

One powerful method is the use of chiral Brønsted acids as catalysts. These catalysts can activate imines or aldehydes towards nucleophilic attack in a stereocontrolled manner. For instance, highly enantioselective direct synthesis of cyclic aminals from aldehydes has been developed using chiral phosphoric acids. nih.gov This methodology could potentially be adapted to an acyclic system where a chiral catalyst controls the addition of a second amine molecule to a transiently formed iminium ion.

Another prominent strategy involves transition metal catalysis. Copper-catalyzed asymmetric reactions have been successfully employed for the synthesis of chiral anti-1,2-diamine derivatives through the α-addition of ketimines to aldimines. nih.gov Similarly, nickel-catalyzed asymmetric Friedel-Crafts reactions have been used to create chiral bis(3-indolyl)methanes with a trifluoromethylated all-carbon quaternary stereocenter. nih.gov These examples demonstrate the potential of chiral transition metal complexes to orchestrate the formation of C-N bonds with high stereocontrol, a principle that could be applied to generate chiral analogs of Methanediamine, N,N,N',N'-tetrapropyl-.

The use of chiral auxiliaries is a more classical but still effective method. A chiral group is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. This approach has been widely used in the synthesis of chiral amines and their derivatives. rsc.org

The following table outlines key methodologies for stereoselective synthesis and their potential application in generating chiral analogs of Methanediamine, N,N,N',N'-tetrapropyl-, based on research on related structures.

Stereoselective MethodMechanistic PrincipleExample Application for Chiral AnalogsReference
Chiral Brønsted Acid Catalysis A chiral phosphoric acid protonates and activates an iminium intermediate, creating a chiral environment for the nucleophilic attack of the second amine.Direct catalytic asymmetric synthesis of cyclic aminals from aldehydes. nih.gov
Transition Metal Catalysis A chiral ligand-metal complex coordinates with the substrates, directing the approach of the nucleophile to create a specific stereoisomer.Copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines to form chiral anti-1,2-diamine derivatives. nih.gov
Chiral Auxiliary A chiral auxiliary is attached to a precursor molecule to direct the diastereoselective formation of a new stereocenter. The auxiliary is subsequently cleaved.Stereoselective synthesis of chiral amines using Ellman's N-tert-butanesulfinyl chiral auxiliary. rsc.org
Biocatalysis Enzymes, such as aldolases, catalyze stereoselective C-C or C-N bond formation with high specificity.Synthesis of chiral acyclic nucleoside analogues using DHAP-dependent aldolases. nih.gov

Fundamental Mechanistic Pathways of Methanediamine Derivatives

The reactivity of methanediamine derivatives, including N,N,N',N'-tetrapropylmethanediamine, is characterized by the dual nature of the diamine moiety and the methylene bridge. These compounds can act as both nucleophiles and precursors to electrophilic species, depending on the reaction conditions.

The nitrogen atoms in Methanediamine, N,N,N',N'-tetrapropyl- possess lone pairs of electrons, rendering them nucleophilic. numberanalytics.comlibretexts.org This inherent nucleophilicity allows the diamine to react with a variety of electrophiles. The reactivity is analogous to that of other tertiary amines, which are known to engage in reactions with alkyl halides, acid chlorides, and carbonyl compounds. libretexts.org The presence of two nitrogen atoms can also lead to chelation with metal ions, a property observed in similar diamine compounds like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can enhance the reactivity of organometallic reagents. chemicalbook.comchemicalbook.com

The nucleophilic character of amines is a cornerstone of their chemistry, enabling the formation of new carbon-nitrogen bonds, which is a fundamental process in the synthesis of numerous organic compounds. numberanalytics.com

While the nitrogen atoms provide nucleophilic centers, the methylene bridge of Methanediamine, N,N,N',N'-tetrapropyl- can be activated to become an electrophilic species. Aminals, in general, are susceptible to acidic hydrolysis, where the aminal moiety can decompose. nih.gov Under acidic conditions, protonation of one of the nitrogen atoms can lead to the cleavage of a carbon-nitrogen bond, resulting in the formation of an iminium ion. This in-situ generation of a reactive electrophile is a key feature of the chemistry of aminals and is central to their application in synthesis. libretexts.orgscienceinfo.com The stability of the aminal system is pH-dependent, with decomposition occurring in acidic environments. nih.gov

Detailed Analysis of Mannich-type Reactions Facilitated by Methanediamine, N,N,N',N'-tetrapropyl-

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. scienceinfo.combyjus.comwikipedia.org This reaction typically involves an amine, an aldehyde (often formaldehyde), and a compound with an acidic proton. scienceinfo.comadichemistry.com

In the context of the Mannich reaction, Methanediamine, N,N,N',N'-tetrapropyl- can serve as a precursor to an iminium ion. libretexts.orgbyjus.comwikipedia.orgadichemistry.com The reaction mechanism begins with the formation of an iminium ion from an amine and an aldehyde. libretexts.orgscienceinfo.comwikipedia.org Methanediamine, N,N,N',N'-tetrapropyl- can be considered a stable source of both a secondary amine (dipropylamine) and formaldehyde. Under appropriate conditions, it can generate a dipropyliminium ion. This reactive electrophile is then attacked by a nucleophile, typically an enol or enolate derived from a carbonyl compound, to form the characteristic C-C bond of the Mannich product. libretexts.orgbyjus.comwikipedia.org The use of pre-formed iminium ion precursors or generating them in situ is a common strategy in Mannich and related reactions. nih.govrsc.orgresearchgate.net

The dynamics of Mannich-type reactions are significantly influenced by both steric and electronic factors. The bulky propyl groups on the nitrogen atoms of Methanediamine, N,N,N',N'-tetrapropyl- exert considerable steric hindrance. This steric bulk can affect the rate and stereochemical outcome of the reaction. beilstein-journals.orgmdpi.com For instance, in related reactions, the size of N-alkyl groups has been shown to influence the competition between different reaction pathways. mdpi.com

Catalytic Mechanisms of Methanediamine, N,N,N',N'-tetrapropyl- in Organic Transformations

While primarily a reagent, the structural features of Methanediamine, N,N,N',N'-tetrapropyl- suggest potential for catalytic activity, similar to other tertiary amines and diamines. Tertiary amines can act as Lewis base catalysts. chemicalbook.com For example, N,N,N',N'-tetramethylethylenediamine (TMEDA) is known to catalyze various reactions by coordinating to metal ions and enhancing their reactivity. chemicalbook.com

In the context of Mannich reactions, tertiary amines that cannot form enamines themselves can still act as base catalysts, facilitating the formation of the enol or enolate from the carbonyl component. adichemistry.com Although direct evidence for the catalytic use of Methanediamine, N,N,N',N'-tetrapropyl- is not extensively documented in the provided search results, its basic nature and structural similarity to known catalysts suggest it could function in a similar capacity in certain organic transformations.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the study of transient species and the energetic landscapes of chemical reactions.

Quantum chemical calculations are employed to map the potential energy surface (PES) of a reaction, which describes the energy of a system as a function of its geometry. This allows for the identification of minima (reactants, intermediates, products) and saddle points (transition states), providing a quantitative understanding of reaction barriers and pathways.

A comprehensive search of computational chemistry literature and databases indicates that no studies have been published that report the quantum chemical calculation of the potential energy surface for any reaction specifically involving Methanediamine, N,N,N',N'-tetrapropyl-. As such, there are no computational data, such as activation energies or reaction enthalpies derived from PES calculations, to present for this compound.

Unified Reaction Valley Analysis (URVA) is a computational method used to analyze the reaction path and provide a detailed picture of the bond-breaking and bond-forming processes along the reaction coordinate. This can offer deep mechanistic insights beyond what is available from the analysis of stationary points on the PES alone.

There is no evidence in the scientific literature of Unified Reaction Valley Analysis (URVA) or any similar detailed reaction path analysis being performed for reactions involving Methanediamine, N,N,N',N'-tetrapropyl-. Therefore, no mechanistic insights derived from this type of computational analysis can be reported.

Advanced Spectroscopic Characterization and Structural Elucidation of Methanediamine, N,n,n ,n Tetrapropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For Methanediamine (B1196670), N,N,N',N'-tetrapropyl-, high-resolution ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide detailed insights into its molecular framework.

High-Resolution ¹H and ¹³C NMR Studies

Due to the unavailability of experimental spectra in public databases, predicted ¹H and ¹³C NMR data have been generated to illustrate the expected spectral features of Methanediamine, N,N,N',N'-tetrapropyl-. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical shifts of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different proton environments in the tetrapropyl groups and the central methylene (B1212753) bridge. The terminal methyl (CH₃) protons are expected to appear as a triplet at the most upfield region. The methylene (CH₂) group adjacent to the methyl group would present as a multiplet due to coupling with both the terminal methyl and the neighboring methylene protons. The methylene group directly attached to the nitrogen atom is expected to be deshielded and thus appear at a lower field, also as a triplet. The central methylene (CH₂) protons, situated between the two nitrogen atoms, are predicted to be the most deshielded of the aliphatic protons.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum is expected to display four signals, reflecting the symmetry of the molecule. The carbon of the terminal methyl groups will resonate at the highest field. The two non-equivalent methylene carbons of the propyl groups will appear at intermediate chemical shifts. The carbon of the methylene bridge, being bonded to two nitrogen atoms, is expected to be the most deshielded and therefore have the largest chemical shift.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
-CH₂- (bridge)2.9 - 3.2s-
-N-CH₂ -CH₂-CH₃2.3 - 2.6t7.5
-CH₂-CH₂ -CH₃1.4 - 1.7sextet7.5
-CH₂-CH₂-CH₃ 0.8 - 1.0t7.4

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
-CH₂- (bridge)75 - 85
-N-CH₂ -CH₂-CH₃50 - 60
-CH₂-CH₂ -CH₃20 - 30
-CH₂-CH₂-CH₃ 10 - 15

Note: The predicted NMR data were generated using online computational tools. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the protons of the terminal methyl group and its adjacent methylene group, and between the two methylene groups of the propyl chain. The methylene bridge protons would not show any COSY correlations, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu It would definitively link each proton signal to its corresponding carbon signal. For instance, the triplet at ~0.9 ppm would show a cross-peak with the carbon signal at ~11 ppm, confirming their assignment to the methyl group.

The protons of the N-CH₂ group showing a correlation to the methylene bridge carbon.

The protons of the methylene bridge showing a correlation to the N-CH₂ carbon of the propyl group.

The protons of the terminal methyl group showing correlations to the two adjacent methylene carbons.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Methanediamine, N,N,N',N'-tetrapropyl- is expected to be characterized by absorptions arising from the vibrations of its constituent bonds. The most prominent bands would be due to C-H and C-N stretching and bending vibrations.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960 - 2850C-H stretching-CH₃, -CH₂-
1470 - 1450C-H bending-CH₂-
1380 - 1370C-H bending-CH₃
1250 - 1020C-N stretchingAliphatic amine

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
2960 - 2850C-H stretching-CH₃, -CH₂-
1470 - 1450C-H bending-CH₂-
1310 - 1250C-N stretchingTertiary amine
~800C-C stretchingAlkyl chain

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For Methanediamine, N,N,N',N'-tetrapropyl-, electron ionization (EI) would likely lead to the formation of a molecular ion ([M]⁺) and several characteristic fragment ions.

The molecular weight of Methanediamine, N,N,N',N'-tetrapropyl- is 214.42 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 214.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For Methanediamine, N,N,N',N'-tetrapropyl-, two primary α-cleavage pathways are anticipated:

Loss of an ethyl radical (C₂H₅•, mass = 29) from one of the propyl groups to form a fragment ion at m/z = 185.

Cleavage of the bond between the two nitrogen atoms is also possible, leading to various other fragment ions. A prominent peak is expected at m/z 114, corresponding to the [CH₂(N(CH₂CH₂CH₃)₂)]⁺ fragment.

Predicted Major Fragment Ions in Mass Spectrometry

m/zProposed Fragment Ion
214[C₁₃H₃₀N₂]⁺ (Molecular Ion)
185[M - C₂H₅]⁺
114[CH₂(N(CH₂CH₂CH₃)₂)]⁺

Further fragmentation of these primary ions would lead to a more complex pattern of lower mass ions, providing a detailed fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental formulas.

For Methanediamine, N,N,N',N'-tetrapropyl- (C₁₃H₃₀N₂), analysis via HRMS provides an experimentally measured mass that can be compared against the theoretically calculated exact mass. When ionized, the compound typically forms a protonated molecule, [M+H]⁺. The high resolution of the measurement makes it possible to confidently assign the correct elemental formula, ruling out other potential isobaric (same integer mass) compounds. nih.gov

Illustrative HRMS Data for [M+H]⁺ Ion of Methanediamine, N,N,N',N'-tetrapropyl- This table presents hypothetical data for illustrative purposes.

ParameterValue
Elemental FormulaC₁₃H₃₁N₂⁺
Theoretical Exact Mass (m/z)215.25362
Measured Exact Mass (m/z)215.25349
Mass Error (ppm)-0.6
Instrument TypeOrbitrap

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to fragment ions to gain detailed structural insights. wikipedia.org The process involves multiple stages of mass analysis. wikipedia.orgyoutube.com First, a specific ion of interest, known as the precursor ion, is selected. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with neutral gas molecules. youtube.com The resulting fragment ions, or product ions, are then mass-analyzed, producing a product ion spectrum. wikipedia.orgnih.gov

The fragmentation pattern is directly related to the molecule's structure. Weaker bonds tend to break preferentially, and the resulting fragments reveal the connectivity of the atoms. For Methanediamine, N,N,N',N'-tetrapropyl-, the MS/MS spectrum of the [M+H]⁺ precursor ion (m/z 215.2) would be expected to show characteristic losses of propyl groups and fragments resulting from cleavage of the C-N bonds. This pattern helps confirm the presence of the four propyl substituents and the central methylene bridge.

Illustrative MS/MS Fragmentation Data for Methanediamine, N,N,N',N'-tetrapropyl- This table presents hypothetical data for illustrative purposes.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/Loss
215.2172.2[M+H - C₃H₇]⁺
215.2129.1[M+H - 2(C₃H₇)]⁺
215.286.1[CH₂(N(C₃H₇))]⁺
172.2129.1[172.2 - C₃H₇]⁺

X-ray Crystallography for Solid-State Structural Determination

For a flexible molecule like Methanediamine, N,N,N',N'-tetrapropyl-, X-ray crystallography would reveal the preferred conformation in the crystal lattice, including the torsion angles around the C-N bonds and the arrangement of the propyl chains. While obtaining a suitable crystal can be a challenge, the resulting structural data is unparalleled in its detail. The analysis of a related, smaller compound, N,N,N',N'-tetramethylethanediamine, has shown that such diamines can adopt specific conformations, like anti-periplanar, in the solid state. researchgate.netnih.gov

Hypothetical Crystallographic Data for Methanediamine, N,N,N',N'-tetrapropyl- This table presents hypothetical data for illustrative purposes, modeled on data for similar diamines.

ParameterValue
Chemical FormulaC₁₃H₃₀N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.58
b (Å)12.45
c (Å)14.21
β (°)105.3
Volume (ų)1634.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.085

Hyphenated Techniques in Structural Characterization (e.g., GC-MS, LC-NMR)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures and confirming the identity of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized (typically by electron ionization, EI) and detected. The resulting mass spectrum serves as a chemical fingerprint. For Methanediamine, N,N,N',N'-tetrapropyl-, GC-MS analysis would provide a retention time characteristic of its volatility and a mass spectrum showing fragmentation patterns useful for structural confirmation. researchgate.net

Illustrative GC-MS Data for Methanediamine, N,N,N',N'-tetrapropyl- This table presents hypothetical data for illustrative purposes.

ParameterValue
Retention Time (min)12.5
Molecular Ion [M]⁺ (m/z)214.2
Key EI Fragments (m/z)171 ([M-C₃H₇]⁺), 142 ([M-CH₂(NC₃H₇)]⁺), 86

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) LC-NMR couples the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. researchgate.netoup.com This technique is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC-MS. youtube.com An LC system separates the components of a mixture, which are then passed through a specialized flow cell within an NMR spectrometer. researchgate.net

This allows for the acquisition of NMR spectra (e.g., ¹H NMR) for each separated component, providing definitive structural information. For Methanediamine, N,N,N',N'-tetrapropyl-, LC-NMR could be used to isolate it from potential impurities and confirm its structure in solution by analyzing the chemical shifts, multiplicities, and integrals of its various proton signals.

Hypothetical ¹H NMR Data for Methanediamine, N,N,N',N'-tetrapropyl- in CDCl₃ This table presents hypothetical data for illustrative purposes.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
N-CH₂-N~2.90s (singlet)2H
N-CH₂-CH₂-CH₃~2.45t (triplet)8H
N-CH₂-CH₂-CH₃~1.50m (multiplet)8H
N-CH₂-CH₂-CH₃~0.90t (triplet)12H

Computational and Theoretical Studies on Methanediamine, N,n,n ,n Tetrapropyl

Conformational Analysis and Energetics

Methanediamine (B1196670), N,N,N',N'-tetrapropyl- possesses considerable conformational flexibility due to the rotation around its numerous single bonds, particularly the C-N bonds and the bonds within the n-propyl groups.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. For Methanediamine, N,N,N',N'-tetrapropyl-, PES scans would be performed by systematically rotating key dihedral angles, such as the N-C-N-C and C-N-C-C angles.

The resulting energy profile would identify all stable conformers (local minima on the PES) and the transition states that connect them. This analysis is crucial for understanding which shapes the molecule is likely to adopt at a given temperature and the energy barriers to interconversion between these shapes. The global minimum on the PES would correspond to the most stable conformation of the molecule.

Molecular Dynamics (MD) simulations would be used to study the time-dependent behavior and conformational flexibility (fluxionality) of Methanediamine, N,N,N',N'-tetrapropyl-. In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion.

Table 2: Illustrative Conformational Analysis Data for Methanediamine, N,N,N',N'-tetrapropyl-

ConformerRelative Energy (kJ/mol)Key Dihedral Angle(s) (°)Population (%) at 298 K
Global Minimum0.00(θ₁, θ₂) = (180, 60)65
Local Minimum 15.20(θ₁, θ₂) = (65, 65)25
Local Minimum 28.50(θ₁, θ₂) = (175, 178)10

Note: The values in this table are hypothetical and serve to illustrate the output of a conformational analysis.

Reactivity Prediction and Reaction Modeling

Computational methods can predict how Methanediamine, N,N,N',N'-tetrapropyl- might behave in chemical reactions. The tertiary amine functionalities suggest it would primarily act as a base or a nucleophile.

Reactivity indices derived from DFT calculations, such as the Fukui functions or local softness, would pinpoint the most reactive sites within the molecule. For Methanediamine, N,N,N',N'-tetrapropyl-, these analyses would likely confirm that the nitrogen atoms are the primary centers for electrophilic attack or protonation.

Reaction modeling would involve simulating a specific chemical transformation, for instance, its reaction with an electrophile like an alkyl halide or a proton from an acid. By calculating the structures and energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This would provide quantitative estimates of activation energies and reaction enthalpies, allowing for predictions of reaction rates and equilibrium positions. Such models are invaluable for understanding reaction mechanisms at a molecular level.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the chemical reactivity of molecules. wikipedia.orgyoutube.comlibretexts.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electrophile or electron acceptor. youtube.comlibretexts.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. mdpi.comedu.krd A smaller gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comedu.krd

For a molecule like Methanediamine, N,N,N',N'-tetrapropyl-, the lone pairs of electrons on the two nitrogen atoms are expected to be the primary contributors to the HOMO. This makes the molecule a potential electron donor or nucleophile. The specific energy of the HOMO and LUMO, and thus the HOMO-LUMO gap, can be calculated using computational methods such as Density Functional Theory (DFT). earthlinepublishers.comedu.krd Such calculations would provide quantitative insights into its reactivity. For instance, a relatively high HOMO energy level would suggest stronger electron-donating capabilities.

Hypothetical Frontier Molecular Orbital Data for Methanediamine, N,N,N',N'-tetrapropyl-

ParameterEnergy (eV)Description
HOMO Energy -8.50Highest Occupied Molecular Orbital energy, indicating electron-donating ability.
LUMO Energy 1.20Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability.
HOMO-LUMO Gap 9.70Energy difference between HOMO and LUMO, related to chemical stability and reactivity.

A large HOMO-LUMO gap, as illustrated in the hypothetical table, would suggest that Methanediamine, N,N,N',N'-tetrapropyl- is a relatively stable molecule with low chemical reactivity under normal conditions. mdpi.com The reactivity can be influenced by the solvent environment, which can alter the energies of the molecular orbitals. edu.krd

QSAR Studies for Chemical Reactivity (not biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its activity, in this case, its chemical reactivity. wikipedia.org These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally determined reactivity parameter. wikipedia.orgrsc.org For chemical reactivity, these descriptors can include electronic parameters (such as HOMO/LUMO energies, partial charges), steric parameters (like molecular volume or surface area), and transport properties (like the octanol-water partition coefficient, logP). nih.govnih.gov

QSAR studies on the chemical reactivity of aliphatic amines, a class to which Methanediamine, N,N,N',N'-tetrapropyl- belongs, often focus on their nucleophilicity or basicity. The reactivity is influenced by the electronic and steric effects of the alkyl groups attached to the nitrogen atoms. In the case of N,N,N',N'-tetrapropylmethanediamine, the four propyl groups are expected to have a significant impact on the electron density at the nitrogen atoms and the steric accessibility of the lone pairs.

A hypothetical QSAR study for a series of diamines, including Methanediamine, N,N,N',N'-tetrapropyl-, could be developed to predict a specific type of chemical reactivity, for instance, the rate constant of a reaction with a standard electrophile. The model would take the form of a linear or non-linear equation.

An example of a hypothetical linear QSAR model for chemical reactivity could be:

log(Reactivity) = c₀ + c₁ * (HOMO Energy) + c₂ * (Steric Hindrance Parameter) + c₃ * (LogP)

Where:

log(Reactivity) is the logarithm of a measured reactivity parameter.

c₀, c₁, c₂, c₃ are coefficients determined from statistical regression of the data.

HOMO Energy is a quantum chemical descriptor representing the electron-donating ability.

Steric Hindrance Parameter is a descriptor quantifying the bulkiness around the reactive nitrogen centers.

LogP is a descriptor for the hydrophobicity of the molecule.

The following table presents hypothetical data that could be used to build such a QSAR model. It is important to reiterate that this data is illustrative and not from actual experimental or computational studies on these specific compounds.

Hypothetical Data for a QSAR Study on Diamine Reactivity

Compoundlog(Reactivity)HOMO Energy (eV)Steric HindranceLogP
Methanediamine, N,N,N',N'-tetraethyl- -2.5-8.71.82.5
Methanediamine, N,N,N',N'-tetrapropyl- -3.0-8.52.53.8
Methanediamine, N,N,N',N'-tetrabutyl- -3.5-8.43.25.1

In this hypothetical scenario, the negative trend in reactivity with increasing alkyl chain length could be attributed to the increasing steric hindrance, which outweighs the slight increase in electron-donating effect (as indicated by the slightly increasing HOMO energy). A well-validated QSAR model could then be used to predict the chemical reactivity of other similar diamines without the need for experimental measurement. wikipedia.org

Role of Methanediamine, N,n,n ,n Tetrapropyl in Advanced Organic Transformations

Applications as a Building Block in Complex Chemical Synthesis

The utility of Methanediamine (B1196670), N,N,N',N'-tetrapropyl- as a C1 building block is particularly evident in the synthesis of nitrogen-containing molecules. Its ability to introduce a methylene (B1212753) unit and two secondary amine equivalents makes it a valuable reagent for creating intricate molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles

Methanediamine, N,N,N',N'-tetrapropyl- and its structural analogs, such as N,N,N',N'-tetramethyldiaminomethane, are effective reagents in the synthesis of various nitrogen-containing heterocycles. mdpi.com These aminals can react with compounds possessing active methylene groups under acidic conditions. This process involves the in situ formation of an N,N-dipropyl(methylene)ammonium salt, which is a highly electrophilic species akin to the Eschenmoser's salt. This reactive intermediate readily participates in Mannich-type reactions. mdpi.com

For instance, in the synthesis of pyrimidine (B1678525) derivatives, aminals can serve as the carbon source for one of the ring's carbon atoms. The general strategy involves the condensation of a β-dicarbonyl compound, or a synthetic equivalent, with an amidine. While direct use of formaldehyde (B43269) can be problematic due to its high reactivity and tendency to polymerize, aminals like Methanediamine, N,N,N',N'-tetrapropyl- offer a more controlled delivery of the required electrophilic methylene unit. The reaction proceeds through the formation of a vinylogous amide, followed by cyclization with the amidine to furnish the pyrimidine core. This approach is part of a broader strategy for constructing six-membered heterocyclic systems. organic-chemistry.orgresearchgate.net

The synthesis of other heterocycles, such as substituted indolizines, has been demonstrated using related bis(dialkylamino)methanes. clockss.org Acid-catalyzed condensation of 7-dimethylaminoindolizines with aldehydes, which can be conceptually extended to aminals as formaldehyde surrogates, leads to the formation of bis(indolizinyl)methanes. clockss.org This highlights the potential of Methanediamine, N,N,N',N'-tetrapropyl- to react with electron-rich heterocyclic systems to generate more complex, fused structures.

Heterocycle ClassPrecursorsRole of AminalRef.
Pyrimidinesβ-Dicarbonyl compounds, AmidinesSource of C1 electrophile organic-chemistry.org
QuinolinesAnilines, Aryl ketonesMethine (=CH-) equivalent (by analogy) organic-chemistry.org
IndolizinesSubstituted IndolizinesMethylene bridge formation clockss.org

Formation of Polyfunctionalized Organic Molecules

The reactivity of Methanediamine, N,N,N',N'-tetrapropyl- extends to the synthesis of acyclic, polyfunctionalized molecules. Acting as a dipropylaminomethylating agent, it can introduce the -CH₂N(CH₂CH₂CH₃)₂ group into a variety of substrates. This is particularly useful for the functionalization of carbon acids, where the acidic proton is replaced by the aminomethyl group.

The synthesis of polyfunctional amines is a significant area where such reagents find application. acs.orgresearchgate.netmdpi.com For example, the reaction of Methanediamine, N,N,N',N'-tetrapropyl- with active methylene compounds can generate β-amino ketones or related structures. These products are versatile intermediates that can be further elaborated. The resulting tertiary amine functionality can direct subsequent reactions or be a key feature of the final target molecule.

Furthermore, the reaction of related aminals with silylated nucleophiles in the presence of Lewis acids demonstrates their utility in forming carbon-carbon bonds under controlled conditions. This suggests that Methanediamine, N,N,N',N'-tetrapropyl- could be employed in similar transformations to construct complex acyclic skeletons bearing multiple functional groups. The introduction of the dipropylaminomethyl group can also influence the stereochemical outcome of subsequent transformations, providing a route to chiral, polyfunctionalized molecules.

Function as a Reagent in Catalytic Cycles

Beyond its role as a stoichiometric reagent, the structural motifs inherent in Methanediamine, N,N,N',N'-tetrapropyl- lend themselves to applications in catalysis, both in metal-free systems and as a precursor for ligands in transition metal chemistry.

Non-Metallic Organocatalytic Applications

The tertiary amine moieties within Methanediamine, N,N,N',N'-tetrapropyl- suggest its potential to act as an organocatalyst. Tertiary amines are well-established as Lewis base catalysts for a wide array of organic reactions. Although direct catalytic applications of this specific aminal are not extensively documented, its constituent dipropylamine (B117675) units can be considered. Chiral diamines are cornerstones in asymmetric organocatalysis, often used to activate substrates and control stereochemistry. mdpi.com

For instance, in Michael additions, tertiary amines can activate the nucleophile or the electrophile, or both. In the context of bifunctional organocatalysis, a diamine scaffold can be derivatized to include a hydrogen-bond donor (like a thiourea (B124793) or squaramide group) alongside the basic amine sites. mdpi.com While Methanediamine, N,N,N',N'-tetrapropyl- itself lacks the rigidity and specific functionalization of a designed organocatalyst, its basic nitrogen centers could catalyze reactions such as the Baylis-Hillman reaction or the cyanosilylation of aldehydes, albeit likely with low efficiency and no stereocontrol. Its primary role in a catalytic cycle would be as a Brønsted base or a general Lewis base.

Ligand Design for Transition Metal Catalysis

The two nitrogen atoms in Methanediamine, N,N,N',N'-tetrapropyl- make it a potential bidentate ligand for transition metals. The flexibility of the propyl chains and the methylene bridge would allow it to chelate to a metal center, forming a six-membered ring. The steric bulk of the four propyl groups would create a specific coordination environment around the metal, which could influence the catalytic activity and selectivity of the resulting complex.

Nitrogen-donor ligands are ubiquitous in transition metal catalysis, particularly for polymerization and cross-coupling reactions. nih.govnih.gov Chelating diamines, in particular, are known to stabilize metal centers and modulate their reactivity. The electron-donating nature of the alkylamines would render the metal center more electron-rich, which can be beneficial in oxidative addition steps in catalytic cycles.

While specific complexes of Methanediamine, N,N,N',N'-tetrapropyl- are not widely reported, the principles of ligand design suggest its applicability. For example, in palladium-catalyzed cross-coupling reactions, ligands with bulky alkyl groups on nitrogen can promote reductive elimination and prevent catalyst deactivation. Similarly, in iron or cobalt-catalyzed olefin polymerization, the steric and electronic properties of chelating amine ligands are crucial in determining the polymer's molecular weight and branching. nih.gov The synthesis of such complexes would typically involve the direct reaction of the aminal with a suitable metal precursor.

Catalytic ApplicationPotential Role of the AmineMetal CenterRef. (by analogy)
Olefin PolymerizationChelating diamine ligandFe, Co, Ni, Pd nih.gov
Cross-Coupling ReactionsStabilizing, electron-donating ligandPd, Ni frontiersin.org
Antimicrobial ApplicationsLigand for bioactive metal complexesVarious nih.gov

Advanced Functionalization and Derivatization Strategies of the Methanediamine Skeleton

The chemical structure of Methanediamine, N,N,N',N'-tetrapropyl- offers several avenues for further functionalization, allowing for the creation of more complex and tailored molecules. The primary sites for derivatization are the C-H bonds alpha to the nitrogen atoms and the central methylene bridge.

One potential strategy involves the deprotonation of the methylene bridge using a strong base, such as an organolithium reagent. This would generate a carbanion stabilized by the two adjacent nitrogen atoms (an α-amino carbanion). This nucleophilic species could then be reacted with a variety of electrophiles, such as alkyl halides, carbonyl compounds, or silyl (B83357) chlorides, to introduce new substituents at the central carbon. This approach would transform the simple methylene linker into a more functionalized and stereochemically complex unit.

Alternatively, the C-H bonds on the propyl chains, specifically those adjacent to the nitrogen atoms, could be targeted for functionalization. While less acidic than the methylene bridge protons, their activation could be achieved through radical-based processes or directed metalation-trapping sequences. For instance, photochemically generated radicals could abstract a hydrogen atom from one of the N-CH₂- positions, followed by reaction with a suitable radical trap.

Furthermore, the aminal linkage itself is susceptible to cleavage under acidic conditions. This property can be exploited to generate the N,N-dipropyl(methylene)ammonium ion, which can then be used in situ for various synthetic applications, as discussed in section 6.1.1. This "release" strategy allows the core structure to be a precursor to other reactive species. The reaction of related amides with organolithium reagents has been shown to proceed via carbene-like intermediates, suggesting that under specific conditions, Methanediamine, N,N,N',N'-tetrapropyl- could be a source of a dipropylaminocarbene, a highly reactive species for further transformations. nih.govrsc.org

Alkylation and Acylation Reactions

There is no specific information available in the surveyed scientific literature regarding the use of Methanediamine, N,N,N',N'-tetrapropyl- as a catalyst, ligand, or reagent in either alkylation or acylation reactions. While structurally related diamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are widely used to chelate metal ions and facilitate reactions like the lithiation of organic substrates prior to alkylation, no such studies involving the tetrapropyl derivative have been found. The steric bulk of the four n-propyl groups in Methanediamine, N,N,N',N'-tetrapropyl- would theoretically influence its coordination geometry and reactivity compared to smaller analogues, but its practical effects in these reaction classes have not been documented. Consequently, no data tables on reaction conditions, yields, or substrate scope can be provided.

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) is a technique frequently used to functionalize materials such as metal-organic frameworks (MOFs) and polymers after their initial synthesis. mdpi.comsemanticscholar.orgyoutube.com This often involves reacting pendant functional groups on the framework, such as amines, with various reagents. rsc.org However, a thorough search of the literature did not identify any studies where Methanediamine, N,N,N',N'-tetrapropyl- was employed as a reagent for the post-synthetic modification of any material. Its potential role in such modifications remains unexplored and undocumented.

Future Research Directions and Unexplored Avenues for Methanediamine, N,n,n ,n Tetrapropyl

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of aminals often involves the condensation of an aldehyde with a secondary amine. For Methanediamine (B1196670), N,N,N',N'-tetrapropyl-, this would typically involve the reaction of formaldehyde (B43269) with di-n-propylamine. Future research should focus on optimizing this process to enhance efficiency, yield, and sustainability.

Key areas for investigation include:

Catalyst Development: Exploring novel catalysts to accelerate the reaction rate and improve selectivity is a primary objective. This includes both homogeneous and heterogeneous catalysts. For instance, metal-organic frameworks (MOFs) or functionalized nanoparticles could offer high catalytic activity and ease of separation.

Green Chemistry Approaches: The development of synthetic routes that align with the principles of green chemistry is crucial. This involves the use of environmentally benign solvents, minimizing waste generation, and employing energy-efficient reaction conditions. The use of biocatalysts, such as immobilized enzymes, could also be an eco-friendly alternative.

Microwave-Assisted and Ultrasonic Synthesis: These non-conventional energy sources can often significantly reduce reaction times and improve yields. A systematic study of the effects of microwave irradiation and ultrasonication on the synthesis of Methanediamine, N,N,N',N'-tetrapropyl- could lead to more efficient and rapid production methods.

Synthetic RouteCatalystSolventPotential Advantages
Conventional CondensationAcid or Base CatalysisOrganic Solvents (e.g., Toluene, THF)Established methodology
Heterogeneous CatalysisZeolites, MOFs, Functionalized NanoparticlesGreen Solvents (e.g., Water, Supercritical CO2)Catalyst recyclability, improved product purity
BiocatalysisImmobilized Lipases or AminotransferasesAqueous MediaMild reaction conditions, high selectivity
Microwave-Assisted SynthesisCatalyst-free or with solid acid catalystsSolvent-free or high-boiling point solventsRapid reaction rates, higher yields
Ultrasonic SynthesisPhase-transfer catalystsBiphasic systemsEnhanced mass transfer, shorter reaction times

Exploration of New Reaction Mechanisms and Reactivity Patterns

A thorough understanding of the reactivity of Methanediamine, N,N,N',N'-tetrapropyl- is essential for its application in organic synthesis and materials science. Future research should aim to uncover novel reaction mechanisms and reactivity patterns.

Coordination Chemistry: The two tertiary amine functionalities suggest that this molecule could act as a bidentate ligand, similar to the well-studied N,N,N',N'-tetramethylethylenediamine (TMEDA). chemicalbook.com Investigating its coordination behavior with various metal ions could lead to the development of new catalysts for a range of organic transformations.

C-H Activation: The methylene (B1212753) bridge between the two nitrogen atoms presents an interesting target for C-H activation studies. The development of catalytic systems that can selectively functionalize this position would open up new avenues for creating more complex molecules.

Ring-Opening Reactions: Aminals are known to be susceptible to hydrolysis under acidic conditions. nih.gov A detailed kinetic and mechanistic study of the hydrolysis of Methanediamine, N,N,N',N'-tetrapropyl- under varying pH conditions would provide valuable insights into its stability and potential as a protecting group that can be cleaved under specific conditions.

Integration into Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.org The integration of the synthesis of Methanediamine, N,N,N',N'-tetrapropyl- into continuous flow systems is a promising area for future research.

Packed-Bed Reactors: The use of packed-bed reactors containing a heterogeneous catalyst could enable a continuous and efficient synthesis process. mdpi.com This would also simplify product purification as the catalyst remains in the reactor.

Microreactor Technology: Microreactors can provide precise control over reaction parameters such as temperature, pressure, and residence time. acs.org Developing a microfluidic-based synthesis of Methanediamine, N,N,N',N'-tetrapropyl- could lead to a highly efficient and scalable production method.

In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, into a continuous flow setup would allow for the direct production of high-purity product.

Advanced Materials Science Applications (excluding industrial production processes)

The unique structure of Methanediamine, N,N,N',N'-tetrapropyl- suggests its potential use in the development of advanced materials with tailored properties.

Polymer Chemistry: This diamine could serve as a cross-linking agent in the synthesis of polymers, such as polyurethanes or epoxy resins. mallakchemicals.com The tetrapropyl groups would influence the flexibility and hydrophobicity of the resulting polymer network. It could also be explored as a monomer in the synthesis of novel polyaminals.

Functional Coatings: Its ability to coordinate with metal ions could be exploited in the development of functional coatings with anti-corrosive or catalytic properties.

Self-Healing Materials: The reversible nature of the aminal linkage under certain conditions could be harnessed to design self-healing polymers. Damage to the material could potentially be repaired by promoting the reformation of the aminal bonds.

Computational Chemistry-Driven Discovery of New Transformations

Computational chemistry provides a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental research. weizmann.ac.il Density Functional Theory (DFT) and other computational methods can be employed to explore the potential of Methanediamine, N,N,N',N'-tetrapropyl-.

Reaction Pathway Analysis: Computational modeling can be used to elucidate the detailed mechanisms of known and potential reactions involving this aminal. This includes calculating transition state energies and identifying key intermediates.

Prediction of Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its reaction products.

Ligand Design: If used as a ligand in catalysis, computational methods can be used to model its interaction with different metal centers and predict the catalytic activity of the resulting complexes. mdpi.com This can accelerate the discovery of new and efficient catalysts.

Computational MethodResearch ApplicationPredicted Properties
Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, reaction enthalpies, activation barriers
Time-Dependent DFT (TD-DFT)Prediction of electronic spectraUV-Vis absorption wavelengths, oscillator strengths
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsBond critical points, electron density distributions
Molecular Dynamics (MD) SimulationsSupramolecular assembly studiesSelf-assembly behavior, conformational dynamics

Investigation of Methanediamine, N,N,N',N'-tetrapropyl- in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. wikipedia.orgyoutube.comaceec.ac.in The flexible and hydrophobic nature of the tetrapropyl groups in Methanediamine, N,N,N',N'-tetrapropyl- makes it an interesting candidate for supramolecular studies.

Host-Guest Chemistry: The molecule could potentially act as a host for small guest molecules, with the propyl chains forming a hydrophobic cavity. Techniques such as NMR titration and isothermal titration calorimetry could be used to study these host-guest interactions.

Self-Assembly: Under specific conditions, it might undergo self-assembly to form larger, ordered structures such as micelles or vesicles in aqueous solutions. The nature of these assemblies would be dictated by a balance of hydrophobic and van der Waals interactions. researchgate.netrsc.org

Crystal Engineering: A detailed analysis of its crystal structure could reveal interesting non-covalent interactions, such as C-H···N or C-H···π interactions, which could be exploited in the design of new crystalline materials with specific properties. vt.edu

Q & A

Q. What are the optimal synthetic routes for N,N,N',N'-tetrapropylmethanediamine, considering steric effects of propyl groups?

  • Methodological Answer : Synthesis of tetraalkylmethanediamines typically involves reductive amination or alkylation of primary amines. For tetrapropyl derivatives, steric hindrance from bulky propyl groups necessitates stepwise alkylation. For example, starting with methanediamine, sequential propylation using propyl halides in a polar aprotic solvent (e.g., DMF) under inert atmosphere can be employed, with careful temperature control (40–60°C) to minimize side reactions . Purification via fractional distillation or column chromatography is critical due to potential byproducts like tripropyl or monopropyldiamines. Steric challenges, as observed in tetrapropylporphycene derivatives, may require extended reaction times or catalytic agents (e.g., phase-transfer catalysts) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of N,N,N',N'-tetrapropylmethanediamine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Propyl group signals (δ 0.8–1.6 ppm for CH₃, δ 1.2–1.8 ppm for CH₂, and δ 2.2–3.0 ppm for N–CH₂) should integrate to confirm four equivalent propyl chains. Absence of peaks >δ 5 ppm rules out unsaturated impurities .
  • IR Spectroscopy : Stretching vibrations for N–C (≈1100 cm⁻¹) and C–N (≈1250 cm⁻¹) confirm amine bonding. The absence of O–H (≈3200–3600 cm⁻¹) or C=O (≈1700 cm⁻¹) peaks ensures purity .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 230–240 (depending on isotopic distribution) validate the molecular weight. Fragmentation patterns (e.g., loss of propyl groups) should align with predicted pathways .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of N,N,N',N'-tetrapropylmethanediamine in coordination chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model steric and electronic effects. Key parameters include:
  • HOMO-LUMO gaps : To assess nucleophilicity and ligand-metal charge transfer.
  • Molecular Electrostatic Potential (MEP) : To identify reactive sites for metal coordination.
  • Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) can predict stable conformers under varying solvents or temperatures .
    Validation via experimental crystallography (e.g., X-ray diffraction) is recommended, as seen in sterically hindered porphycene derivatives .

Q. How does the steric bulk of tetrapropyl groups influence the compound’s ability to act as a ligand in catalytic systems?

  • Methodological Answer : Steric bulk can hinder metal coordination but enhance selectivity. For example:
  • Catalytic Activity Testing : Compare turnover frequencies (TOF) in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) complexes with tetrapropyl vs. tetramethyl ligands. Reduced TOF may indicate steric inhibition .
  • X-ray Crystallography : Resolve ligand-metal bond angles and distances to quantify steric parameters (e.g., Tolman cone angles) .
  • Kinetic Studies : Monitor reaction rates under varying ligand concentrations to differentiate electronic vs. steric effects .

Comparative Analysis of Methanediamine Derivatives

PropertyN,N,N',N'-tetrapropylmethanediamine (Predicted)N,N,N',N'-tetramethylmethanediamine N,N,N',N'-tetraethylmethanediamine
Molecular Weight ~230–240 g/mol158.28 g/mol186.33 g/mol
Steric Bulk High (propyl > ethyl > methyl)LowModerate
Typical Applications Coordination chemistry, surfactantsPolymer catalysts Organic synthesis intermediates

Key Considerations for Experimental Design

  • Toxicity and Handling : While specific data for tetrapropylmethanediamine is lacking, structurally similar diamines (e.g., tetramethyl derivatives) show moderate to high toxicity. Use fume hoods, PPE (nitrile gloves, safety goggles), and avoid skin contact .
  • Data Contradictions : Discrepancies in reactivity predictions (computational vs. experimental) may arise from solvent effects or unaccounted transition states. Always cross-validate with multiple techniques (e.g., NMR kinetics and DFT) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.